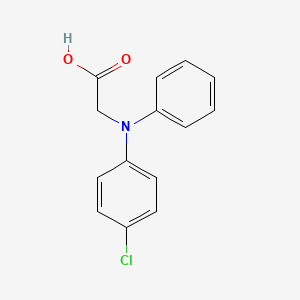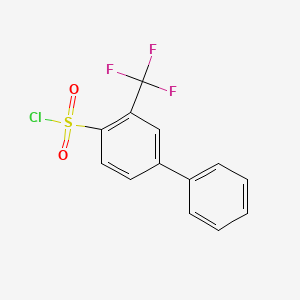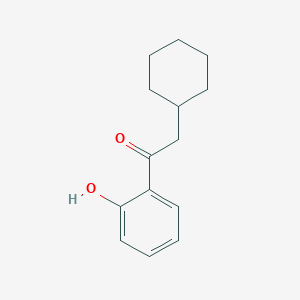
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C14H18O2 It is a ketone derivative characterized by a cyclohexyl group attached to the ethanone moiety, with a hydroxyphenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-hydroxyacetophenone under controlled conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, other substituted products
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ketone and hydroxy groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 2-Cyclohexyl-1-(4-hydroxyphenyl)ethanone
- 2-Cyclohexyl-1-(3-hydroxyphenyl)ethanone
- 2-Cyclohexyl-1-(2-methoxyphenyl)ethanone
Comparison: 2-Cyclohexyl-1-(2-hydroxyphenyl)ethanone is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .
Propiedades
Número CAS |
1414926-65-0 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H18O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
Clave InChI |
MTZCULKBCXZEHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)


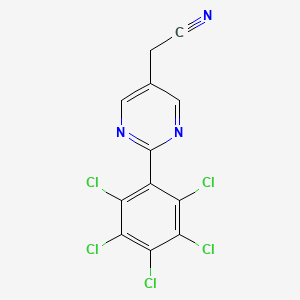
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
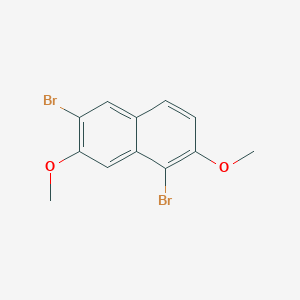

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)
![5-[(Prop-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13086517.png)
